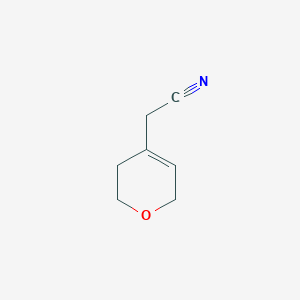![molecular formula C22H24N2O3S B2963851 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 325812-38-2](/img/structure/B2963851.png)
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar sulfonyl piperazine-integrated triazole conjugates have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It is known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which could influence the compound’s interaction with its targets .
Result of Action
Similar sulfonyl piperazine-integrated triazole conjugates have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then benzylated.
Sulfonylation: The benzylated piperazine undergoes sulfonylation using a sulfonyl chloride derivative of methoxynaphthalene.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents and catalysts to ensure high yield and purity
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl and methoxynaphthalene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be compared with other similar compounds:
Similar Compounds: Compounds like 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperidine and 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]morpholine share structural similarities.
Properties
IUPAC Name |
1-benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-11-12-22(20-10-6-5-9-19(20)21)28(25,26)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQPHFTBKMAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2963770.png)
![ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)
![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2963774.png)
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)
![N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2963781.png)



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
